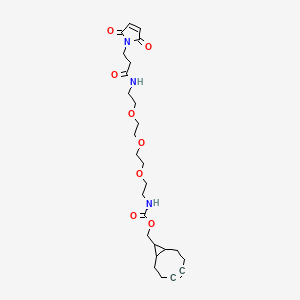

BCN-endo-PEG3-Maleimide

Description

BCN-endo-PEG3-Maleimide (CAS: 2141976-33-0) is a heterobifunctional linker combining three critical components:

- BCN (Bicyclo[6.1.0]non-4-yne): Enables strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction with azides .

- Maleimide: Reacts selectively with thiol (-SH) groups (e.g., cysteine residues in proteins) under mild conditions .

- PEG3 spacer: Enhances solubility, reduces steric hindrance, and improves biocompatibility .

Properties

IUPAC Name |

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N3O8/c30-23(9-12-29-24(31)7-8-25(29)32)27-10-13-34-15-17-36-18-16-35-14-11-28-26(33)37-19-22-20-5-3-1-2-4-6-21(20)22/h7-8,20-22H,3-6,9-19H2,(H,27,30)(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRUYTQNTVMKLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

BCN Precursor Activation

The synthesis begins with functionalizing the BCN core. Commercial protocols (e.g., AxisPharm, VulcanChem) utilize endo-BCN-amine or endo-BCN-hydroxyl precursors, which are activated as N-hydroxysuccinimide (NHS) esters or carbonate derivatives. For example:

-

Reaction : endo-BCN-amine + NHS-PEG3-maleimide in anhydrous DMF/DCM (1:1).

This step ensures the BCN group remains stable while enabling PEG3 coupling.

PEG3 Spacer Incorporation

The PEG3 spacer is introduced via carbamate or amide linkages. A representative method from ACS Bioengineering & Chemistry involves reacting endo-BCN-NHS ester with a PEG3 diamine under basic conditions (pH 8.5–9.0):

Key Parameters :

Maleimide Conjugation

The terminal amine of the PEG3 spacer is conjugated to maleimide using N-succinimidyl-3-maleimidopropionate (SMP) or its derivatives:

Optimization :

-

Temperature : 25°C, avoiding excess heat to prevent maleimide hydrolysis.

-

Solvent : Anhydrous DMF with 0.1% triethylamine (TEA) to scavenge acids.

Purification and Characterization

Chromatographic Purification

Crude products are purified via reverse-phase HPLC (C18 column) using acetonitrile/water gradients. Key metrics:

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 250 × 10 mm |

| Mobile Phase | 0.1% TFA in H2O/MeCN (70:30) |

| Flow Rate | 4 mL/min |

| Retention Time | 12–14 min |

Spectroscopic Characterization

-

NMR : δ 6.7 ppm (maleimide vinyl protons), δ 3.5–3.7 ppm (PEG3 methylene), δ 1.2–2.1 ppm (BCN cycloalkane).

-

Mass Spectrometry : Observed m/z 519.6 [M+H]⁺ (theoretical 519.59).

Case Studies in Optimized Synthesis

VulcanChem’s Industrial Protocol

VulcanChem reports a 20% yield improvement using DIC/OxymaPure® coupling agents versus traditional HOBt/EDC:

| Method | Coupling Agent | Yield |

|---|---|---|

| Traditional | HOBt/EDC | 35% |

| Optimized | DIC/OxymaPure® | 55% |

Live-Cell DNA Labeling (ACS Study)

A 2023 study demonstrated the utility of this compound in synthesizing modified nucleotides for live-cell DNA imaging:

-

Application : dCpBCNTP synthesis via reaction of dCNH2TP with endo-BCN-PEG3-succinimidyl ester.

-

Result : 20% yield of click-reactive nucleotide, enabling efficient genomic DNA tagging.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Key Features and Reactive Groups

BCN-endo-PEG3-Maleimide possesses the following key features :

-

BCN Group : Enables copper-free click chemistry via strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules .

-

Maleimide Group : Reacts specifically with thiol groups, facilitating efficient conjugation to cysteine residues in proteins and peptides .

-

PEG3 Spacer : Enhances solubility, reduces steric hindrance, and is suitable for sensitive conjugation processes .

Copper-Free Click Chemistry (SPAAC)

The BCN group on this compound undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) . This reaction is highly chemoselective, biocompatible, and does not require copper catalysts, making it ideal for biological applications .

-

Mechanism : The BCN group, due to its ring strain, reacts with azides to form a stable triazole .

-

Applications : This reaction is utilized to attach this compound to azide-modified biomolecules, forming stable conjugates .

Thiol-Specific Conjugation

The maleimide group reacts specifically with thiol groups (sulfhydryl groups, -SH), which are present in cysteine residues of proteins and peptides .

-

Mechanism : The maleimide group undergoes a Michael addition with thiol groups, resulting in a stable thioether bond .

-

Conditions : This reaction typically occurs at slightly alkaline pH (e.g., pH 6.5-7.5) to promote the thiolate anion formation, which is more reactive .

-

Applications : This is widely used to conjugate this compound to antibodies, proteins, and peptides for targeted drug delivery, diagnostics, and imaging .

Modification of Nucleotides and DNA

BCN-modified nucleotides can be used for click modification of DNA . A study prepared a BCN derivative of a nucleotide (

) by reacting a nucleotide (

) with endo-BCN-PEG3-succinimidyl ester .

-

Reaction Conditions : The reaction was performed to create modified dCTPs, which showed fluorescence changes upon reaction with fluorogenic tetrazines .

-

Applications : The modified dCTPs were efficiently incorporated into 19-mer dsONs and labeled with fluorophore-tetrazine conjugates .

Key Considerations for Handling this compound

-

Storage : It is typically supplied as a DMSO solution and requires storage at -80°C to maintain long-term stability .

-

Solubility : It is soluble in solvents such as DCM, THF, Acetonitrile, DMF, and DMSO .

-

Purity : The material should have a purity of >90% to ensure efficient and specific conjugation .

Scientific Research Applications

Key Features

- BCN Group : Facilitates copper-free click chemistry through strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for efficient labeling of azide-containing biomolecules.

- Maleimide Group : Reacts specifically with thiol groups, enabling targeted conjugation to cysteine residues in proteins and peptides.

- PEG3 Spacer : Increases solubility and reduces steric hindrance, making it ideal for sensitive conjugation processes.

Bioconjugation Techniques

BCN-endo-PEG3-Maleimide is extensively employed in bioconjugation techniques to create stable linkages between biomolecules. This is crucial for developing antibody-drug conjugates (ADCs) and other therapeutic agents.

| Application | Description |

|---|---|

| Antibody-Drug Conjugates (ADCs) | Used for site-specific conjugation of cytotoxic drugs to antibodies, enhancing therapeutic efficacy while minimizing off-target effects. |

| Protein Labeling | Enables the labeling of proteins with fluorescent dyes or other functional groups for tracking and imaging studies. |

Fluorescence Imaging

The compound can be utilized in fluorescence imaging applications due to its ability to form stable conjugates with fluorescent probes. This property is particularly useful in super-resolution microscopy.

- Case Study : In one study, this compound was reacted with a green fluorescent protein (GFP) variant to achieve Förster resonance energy transfer (FRET), demonstrating its effectiveness in live-cell imaging applications .

Nanomedicine

In the field of nanomedicine, this compound serves as a critical component for developing targeted drug delivery systems. Its bioorthogonal reactivity allows for precise modification of nanoparticles.

Peptide Modification

The compound's ability to react with thiols makes it valuable for peptide modification, allowing researchers to study peptide interactions and functions.

Mechanism of Action

The mechanism of action of BCN-endo-PEG3-Maleimide involves its ability to form stable covalent bonds with target molecules. The BCN moiety undergoes SPAAC with azide groups, forming triazole linkages. The maleimide group reacts with thiol groups on cysteine residues to form thioether bonds. These reactions occur rapidly under mild conditions and do not require toxic catalysts, making the compound highly biocompatible .

Comparison with Similar Compounds

Physical Properties :

- Molecular weight: 519.6 g/mol .

- Storage: Stable at -20°C to -80°C in anhydrous DMSO; sensitive to light and repeated freeze-thaw cycles .

Functional Group Comparison

Key Differentiators

This compound vs. DBCO-PEG3-Maleimide

- Reactivity : BCN reacts faster with azides than DBCO under physiological conditions, making it preferable for time-sensitive applications .

- Stability : DBCO is more stable in aqueous solutions, whereas BCN may degrade faster in the presence of reducing agents .

This compound vs. NHS-PEG3-Maleimide

- Specificity : NHS targets amines (e.g., lysine residues), while BCN enables orthogonal azide-click chemistry, reducing cross-reactivity .

- Flexibility : BCN’s copper-free reaction is biocompatible for live-cell labeling, unlike NHS-based reactions requiring harsh conditions .

This compound vs. endo-BCN-PEG3-amine

- Applications : The amine variant is used for carboxyl group conjugation (e.g., antibodies), while the maleimide version targets thiols (e.g., cysteine-rich proteins) .

- Molecular Weight : The maleimide derivative’s higher weight (519.6 vs. 368.47 g/mol) may affect permeability in certain biological systems .

Advantages of this compound

Dual Functionality : Simultaneously targets azides (via BCN) and thiols (via maleimide), enabling modular bioconjugation .

Biocompatibility: PEG3 spacer minimizes immunogenicity and enhances solubility in aqueous buffers .

Precision : Maleimide’s thiol specificity ensures minimal off-target binding compared to NHS esters .

Limitations

Biological Activity

BCN-endo-PEG3-Maleimide is a heterobifunctional linker that plays a significant role in bioconjugation and drug development. Its unique structure combines a bicyclo[6.1.0]non-4-yne (BCN) group with a maleimide moiety linked by a polyethylene glycol (PEG3) spacer. This compound facilitates the formation of stable covalent bonds with thiol groups on proteins, peptides, and other biomolecules, making it valuable in various applications, including antibody-drug conjugates (ADCs), diagnostics, and imaging.

Chemical Structure and Properties

- Chemical Formula : C26H37N3O8

- Molecular Weight : 519.59 g/mol

- CAS Number : 2141976-33-0

- Purity : ≥95%

- Solubility : Soluble in DCM, THF, Acetonitrile, DMF, and DMSO

The PEG3 spacer enhances solubility and reduces steric hindrance, which is crucial for sensitive conjugation processes. The BCN group allows for copper-free click chemistry through strain-promoted alkyne-azide cycloaddition (SPAAC), while the maleimide group reacts specifically with thiol groups, enabling efficient conjugation to cysteine residues in proteins and peptides .

This compound operates through two primary mechanisms:

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : This reaction occurs rapidly under physiological conditions without the need for toxic copper catalysts. It allows for selective conjugation to azide-containing biomolecules.

- Maleimide-Thiol Reaction : The maleimide group reacts specifically with thiol groups on cysteine residues, forming stable thioether bonds. This reaction is highly chemoselective and does not interfere with other functional groups present in biological systems .

Applications in Drug Development

This compound has been extensively studied for its applications in the development of ADCs. ADCs are designed to deliver cytotoxic drugs specifically to cancer cells while minimizing damage to healthy tissues. The following table summarizes key findings from recent studies involving this compound in ADC formulations:

Case Studies

-

Trastuzumab-MMAE Conjugates :

In a study involving trastuzumab conjugated to MMAE using a BCN-based linker, researchers observed that the linker improved the stability of the ADC in circulation and reduced the likelihood of aggregation, enhancing therapeutic efficacy . -

PCSK9 Inhibitors :

Another study explored peptide-based vaccines targeting PCSK9 using this compound as a linker. The results showed that these vaccines induced a robust immune response leading to significant reductions in LDL cholesterol levels in treated animals, demonstrating the potential of this compound in cardiovascular disease management .

Q & A

Q. Q1. What experimental methods are recommended for verifying the structural integrity of BCN-endo-PEG3-Maleimide?

To confirm structural integrity, use nuclear magnetic resonance (NMR) spectroscopy for proton and carbon backbone analysis, particularly focusing on the maleimide and bicyclononyne (BCN) moieties. Mass spectrometry (MS) is critical for validating molecular weight, while Fourier-transform infrared spectroscopy (FTIR) can confirm functional groups like the maleimide’s carbonyl stretch (~1700 cm⁻¹). Cross-referencing with synthetic protocols in primary literature ensures reproducibility .

Q. Q2. How can researchers assess the purity of this compound for conjugation experiments?

High-performance liquid chromatography (HPLC) with a reverse-phase C18 column is standard for purity assessment. Pair this with UV detection at 280 nm (maleimide absorbance) and ensure a retention time matching reference standards. For quantitative analysis, integrate peak areas and report purity as ≥95% for reliable conjugation outcomes. Thin-layer chromatography (TLC) can provide rapid preliminary results .

Q. Q3. What are the optimal storage conditions to prevent maleimide ring hydrolysis?

Store lyophilized this compound under inert gas (argon or nitrogen) at −20°C in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Avoid aqueous buffers until immediate use, as maleimide stability decreases at pH >7.0. Periodic NMR checks are advised to detect hydrolysis (evidenced by succinimide formation) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported conjugation efficiencies of this compound with thiol-containing biomolecules?

Discrepancies often arise from differences in reaction stoichiometry, pH, or buffer composition. Design controlled experiments to isolate variables:

- Stoichiometry: Use a 1.5:1 molar excess of maleimide to thiol to account for hydrolysis side reactions.

- pH: Optimize between pH 6.5–7.5; higher pH accelerates thiolate anion formation but risks maleimide instability.

- Analytical Validation: Employ Ellman’s assay to quantify free thiols pre-/post-conjugation and validate results via SDS-PAGE or size-exclusion chromatography .

Q. Q5. What strategies mitigate steric hindrance when conjugating this compound to bulky biomolecules (e.g., antibodies)?

- PEG Spacer Optimization: The PEG3 linker provides flexibility, but longer PEG chains (e.g., PEG6) may improve accessibility. Test spacer length via comparative binding assays.

- Site-Specific Conjugation: Use engineered cysteine residues or enzymatic tags (e.g., sortase) to direct maleimide-thiol reactions away from sterically crowded regions.

- Kinetic Analysis: Measure conjugation rates under varying temperatures (4°C vs. 25°C) to identify conditions favoring productive collisions .

Q. Q6. How should researchers design controls to distinguish non-specific binding from this compound-mediated interactions in cellular targeting studies?

- Negative Controls: Use maleimide-blocked compounds (e.g., pre-treated with excess cysteine) to quench reactive sites.

- Competitive Inhibition: Co-incubate with free BCN or PEG3-maleimide derivatives lacking the targeting moiety.

- Orthogonal Validation: Confirm specificity via flow cytometry with fluorescently tagged constructs or surface plasmon resonance (SPR) to quantify binding affinities .

Data Analysis and Reproducibility

Q. Q7. What statistical approaches are appropriate for analyzing dose-response data in this compound-based drug delivery studies?

- Nonlinear Regression: Fit data to a four-parameter logistic (4PL) model to estimate EC₅₀ values.

- Error Analysis: Report confidence intervals and use ANOVA for multi-group comparisons (e.g., PEG spacer variants).

- Outlier Handling: Apply Grubbs’ test to identify and justify exclusion of anomalous data points .

Q. Q8. How can researchers ensure reproducibility when adapting this compound protocols from literature to novel systems?

- Detailed Reagent Logs: Document lot numbers, storage conditions, and solvent purity.

- Stepwise Validation: Replicate key intermediate steps (e.g., BCN-azide click reactions) before full synthesis.

- Open Data Practices: Share raw spectra, chromatograms, and analysis scripts in supplementary materials, adhering to journal guidelines .

Troubleshooting Methodological Challenges

Q. Q9. What steps address low yield in this compound synthesis?

- Intermediate Monitoring: Use LC-MS to identify bottlenecks (e.g., incomplete PEGylation or maleimide activation).

- Purification Refinement: Switch from silica gel chromatography to preparative HPLC for higher resolution.

- Side Reaction Mitigation: Add radical scavengers (e.g., TEMPO) during maleimide coupling to prevent polymerization .

Q. Q10. How should researchers interpret conflicting cytotoxicity data in this compound-based nanoparticle studies?

- Assay Interference Checks: Rule out maleimide-DTT interactions in MTT assays by comparing with resazurin-based methods.

- Cell Line Variability: Test across multiple lines (e.g., HEK293 vs. HeLa) and normalize to baseline metabolic activity.

- Nanoparticle Characterization: Use dynamic light scattering (DLS) to confirm consistent hydrodynamic radii and ζ-potential between batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.